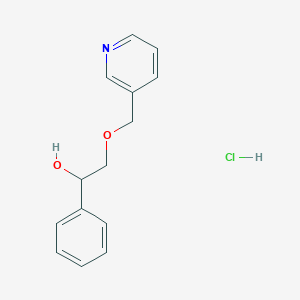
alpha-((3-Pyridinylmethoxy)methyl)benzenemethanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-((3-Pyridinylmethoxy)methyl)benzenemethanol hydrochloride, also known as BRL-15572, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of benzyl alcohol derivatives and has been found to exhibit significant pharmacological activity in various biological systems. In
Mecanismo De Acción
Alpha-((3-Pyridinylmethoxy)methyl)benzenemethanol hydrochloride acts as a selective antagonist of GalR3 by binding to the receptor and preventing the binding of galanin. This results in the inhibition of downstream signaling pathways that are involved in the regulation of anxiety and depression. alpha-((3-Pyridinylmethoxy)methyl)benzenemethanol hydrochloride has been found to exhibit high selectivity for GalR3 over other galanin receptor subtypes, making it a valuable tool for studying the role of GalR3 in various biological systems.
Efectos Bioquímicos Y Fisiológicos
Alpha-((3-Pyridinylmethoxy)methyl)benzenemethanol hydrochloride has been found to exhibit significant biochemical and physiological effects in various biological systems. It has been shown to reduce anxiety-like behavior in animal models, suggesting its potential use as an anxiolytic agent. It has also been found to exhibit antidepressant-like effects in animal models of depression. In addition, alpha-((3-Pyridinylmethoxy)methyl)benzenemethanol hydrochloride has been shown to modulate pain perception, making it a potential analgesic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Alpha-((3-Pyridinylmethoxy)methyl)benzenemethanol hydrochloride has several advantages for lab experiments. It exhibits high selectivity for GalR3, making it a valuable tool for studying the role of GalR3 in various biological systems. It also exhibits good pharmacokinetic properties, making it suitable for in vivo studies. However, alpha-((3-Pyridinylmethoxy)methyl)benzenemethanol hydrochloride has some limitations for lab experiments. It has low solubility in aqueous solutions, making it difficult to administer in certain experimental settings. In addition, its high affinity for GalR3 may result in off-target effects, which need to be carefully controlled for in experimental design.
Direcciones Futuras
There are several future directions for the study of alpha-((3-Pyridinylmethoxy)methyl)benzenemethanol hydrochloride. One potential application is in the development of novel anxiolytic and antidepressant agents. The selective targeting of GalR3 by alpha-((3-Pyridinylmethoxy)methyl)benzenemethanol hydrochloride may provide a new avenue for the treatment of anxiety and depression. In addition, the modulatory effects of alpha-((3-Pyridinylmethoxy)methyl)benzenemethanol hydrochloride on pain perception suggest its potential use as an analgesic agent. Further studies are needed to explore the full therapeutic potential of alpha-((3-Pyridinylmethoxy)methyl)benzenemethanol hydrochloride and to optimize its pharmacokinetic properties for clinical use.
Métodos De Síntesis
The synthesis of alpha-((3-Pyridinylmethoxy)methyl)benzenemethanol hydrochloride involves the reaction between 3-pyridylmethyl chloride and 2-hydroxy-2-phenylethanol in the presence of a base such as sodium carbonate. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt of alpha-((3-Pyridinylmethoxy)methyl)benzenemethanol hydrochloride. The synthesis method has been optimized to produce high yields of the compound with good purity.
Aplicaciones Científicas De Investigación
Alpha-((3-Pyridinylmethoxy)methyl)benzenemethanol hydrochloride has been extensively studied for its potential therapeutic applications in various biological systems. It has been found to exhibit significant activity as a selective antagonist of the galanin receptor subtype 3 (GalR3). Galanin is a neuropeptide that is involved in the regulation of various physiological processes such as pain perception, appetite, and mood. GalR3 has been implicated in the modulation of anxiety and depression, making it a potential target for the development of novel therapeutics.
Propiedades
Número CAS |
131962-27-1 |
|---|---|
Nombre del producto |
alpha-((3-Pyridinylmethoxy)methyl)benzenemethanol hydrochloride |
Fórmula molecular |
C14H16ClNO2 |
Peso molecular |
265.73 g/mol |
Nombre IUPAC |
1-phenyl-2-(pyridin-3-ylmethoxy)ethanol;hydrochloride |
InChI |
InChI=1S/C14H15NO2.ClH/c16-14(13-6-2-1-3-7-13)11-17-10-12-5-4-8-15-9-12;/h1-9,14,16H,10-11H2;1H |
Clave InChI |
UBERNDKGDDRLMZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(COCC2=CN=CC=C2)O.Cl |
SMILES canónico |
C1=CC=C(C=C1)C(COCC2=CN=CC=C2)O.Cl |
Sinónimos |
alpha-((3-Pyridinylmethoxy)methyl)benzenemethanol hydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



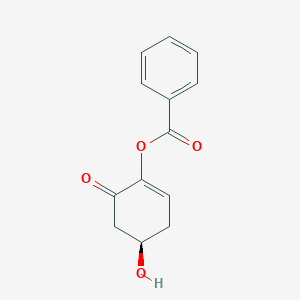
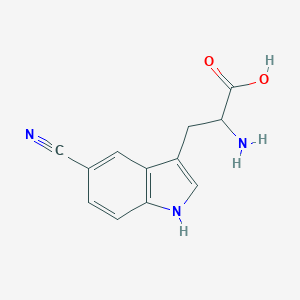
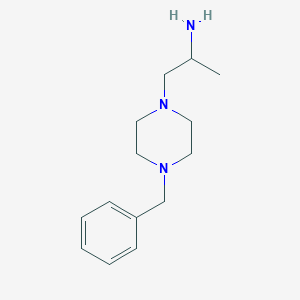
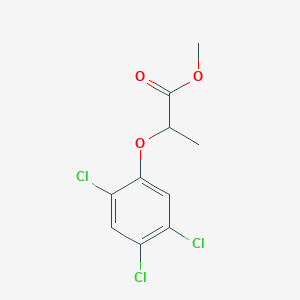
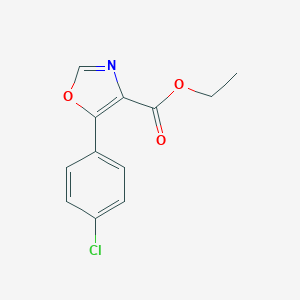
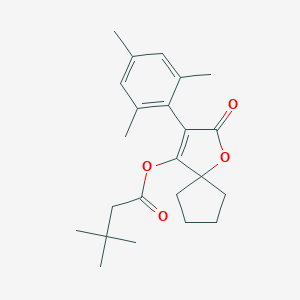
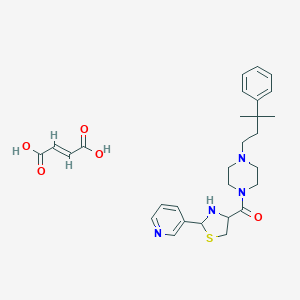
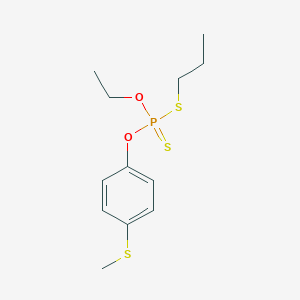
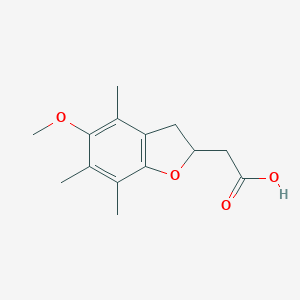
![2-Chloro-1-[4-(dimethylamino)-2-hydroxyphenyl]ethanone](/img/structure/B166736.png)
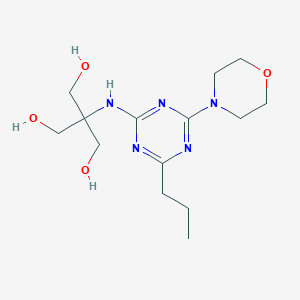
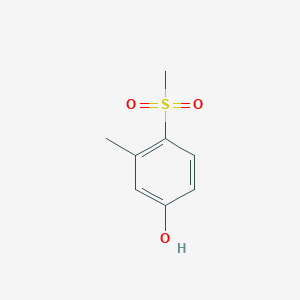
![Benzo[k]fluoranthene-7,12-dicarbonitrile](/img/structure/B166750.png)
![1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.1.0]hexane](/img/structure/B166751.png)